molecular formula C18H15NO3S B14123004 4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid

4-Methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid

Cat. No.: B14123004
M. Wt: 325.4 g/mol
InChI Key: GVHFTHPYTODGIW-UHFFFAOYSA-N
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Description

. This compound is a member of the sulfonamide class, which is characterized by the presence of a sulfonamide group attached to an aromatic ring. It has a molecular weight of 325.38 g/mol and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenoxyphenyl)benzenesulfonamide typically involves the reaction of 4-phenoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-Phenoxyphenyl)benzenesulfonamide can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be carried out using reducing agents such as or .

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like .

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-Phenoxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-Phenoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. This compound can also interact with cellular pathways involved in inflammation and microbial growth, thereby exerting its biological effects .

Comparison with Similar Compounds

  • N-(2-Phenoxyphenyl)benzenesulfonamide
  • N-(4-Methylphenyl)benzenesulfonamide

Comparison: N-(4-Phenoxyphenyl)benzenesulfonamide is unique due to the presence of the phenoxy group, which enhances its ability to interact with biological targets. Compared to its analogs, this compound exhibits higher potency in enzyme inhibition and greater stability under various reaction conditions .

Properties

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

4-methyl-2-[4-(4-methylphenoxy)phenyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C18H15NO3S/c1-11-3-7-14(8-4-11)22-15-9-5-13(6-10-15)17-19-12(2)16(23-17)18(20)21/h3-10H,1-2H3,(H,20,21)

InChI Key

GVHFTHPYTODGIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(S3)C(=O)O)C

Origin of Product

United States

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